molecular formula C17H18N2O4S B5781838 3,4-dimethoxy-N-[(4-methoxyphenyl)carbamothioyl]benzamide

3,4-dimethoxy-N-[(4-methoxyphenyl)carbamothioyl]benzamide

Cat. No.: B5781838
M. Wt: 346.4 g/mol
InChI Key: KFFODDFOPJWUGY-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-[(4-methoxyphenyl)carbamothioyl]benzamide is a chemical compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzamide core with methoxy and carbamothioyl functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[(4-methoxyphenyl)carbamothioyl]benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 4-methoxyaniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then treated with thiophosgene to introduce the carbamothioyl group, yielding the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-[(4-methoxyphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbamothioyl group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3,4-Dimethoxy-N-[(4-methoxyphenyl)carbamothioyl]benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[(4-methoxyphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can trigger downstream signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxy-N-(4-methoxyphenyl)benzamide
  • 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

Uniqueness

3,4-Dimethoxy-N-[(4-methoxyphenyl)carbamothioyl]benzamide is unique due to its specific combination of methoxy and carbamothioyl functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications .

Properties

IUPAC Name

3,4-dimethoxy-N-[(4-methoxyphenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-21-13-7-5-12(6-8-13)18-17(24)19-16(20)11-4-9-14(22-2)15(10-11)23-3/h4-10H,1-3H3,(H2,18,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFODDFOPJWUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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